molecular formula C11H13ClO3 B8405557 [p-(3-Chloropropoxy)phenyl]acetic acid

[p-(3-Chloropropoxy)phenyl]acetic acid

Cat. No. B8405557
M. Wt: 228.67 g/mol
InChI Key: DSPLILVIUCKNHL-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

To a solution of 41 g of potassium hydroxide in 250 ml of ethanol is added 50 g of p-hydroxyphenylacetic acid. To this solution is added 32 ml of 3-bromo-1-chloropropane and the mixture is refluxed for 4 hours. The mixture is cooled in an ice bath and filtered. The filtrate is acidified to pH 2 with concentrated HCl. Filtration gives a solid which is washed with water to give 68 g of product. Recrystallization from acetic acid water gives white crystals, mp 89°-91° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1.Br[CH2:15][CH2:16][CH2:17][Cl:18]>C(O)C>[Cl:18][CH2:17][CH2:16][CH2:15][O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
BrCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gives a solid which
WASH
Type
WASH
Details
is washed with water

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.